molecular formula C14H11FN4O B6467533 N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640946-53-6

N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467533
CAS No.: 2640946-53-6
M. Wt: 270.26 g/mol
InChI Key: YCQKSDDXDSFJEL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide: is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a carboxamide moiety in its structure suggests potential interactions with various biological targets, making it a compound of interest for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the imidazo[1,2-b]pyridazine core. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation) can be employed under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

    Substitution: Concentrated nitric acid and sulfuric acid mixture, low temperature.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Introduction of nitro or sulfonyl groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme kinetics and receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals. Its derivatives may serve as active ingredients in herbicides or as intermediates in the synthesis of drugs.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the carboxamide moiety facilitates hydrogen bonding interactions. These interactions can inhibit the activity of target enzymes or modulate receptor signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
  • N-(2-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
  • N-(2-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Uniqueness

Compared to its analogs, N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity to biological targets. This makes it a more potent and selective compound in various applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c1-9-8-19-13(16-9)7-6-12(18-19)14(20)17-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQKSDDXDSFJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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